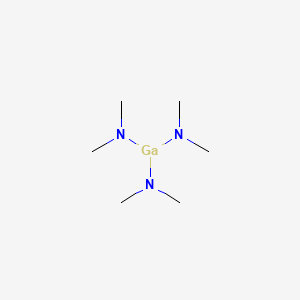![molecular formula C8H13N B13812311 7-Azatricyclo[4.3.0.03,9]nonane CAS No. 565238-13-3](/img/structure/B13812311.png)
7-Azatricyclo[4.3.0.03,9]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azatricyclo[4.3.0.03,9]nonane is a complex organic compound with a unique tricyclic structure. It is characterized by its three-dimensional cage-like configuration, which makes it an interesting subject for chemical research and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azatricyclo[4.3.0.03,9]nonane involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in forming the tricyclic framework of the compound . The process typically starts with the preparation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Azatricyclo[4.3.0.03,9]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
7-Azatricyclo[4.3.0.03,9]nonane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Azatricyclo[4.3.0.03,9]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar tricyclic structure and is used in the synthesis of tropane alkaloids.
Tricyclo[4.3.1.03,7]decane:
Uniqueness
7-Azatricyclo[4.3.0.03,9]nonane is unique due to its specific tricyclic structure, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
565238-13-3 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
7-azatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H13N/c1-2-8-6-3-5(1)7(6)4-9-8/h5-9H,1-4H2 |
Clave InChI |
NGQBNOBTEYCVBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC1C3CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
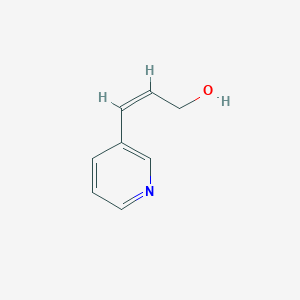
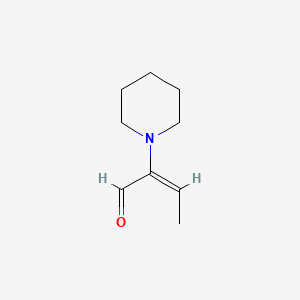
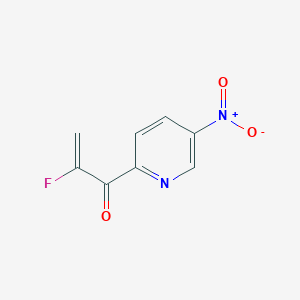
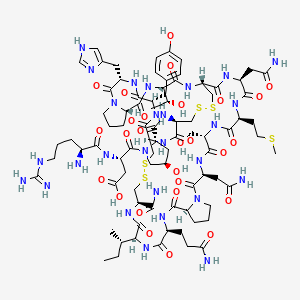

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
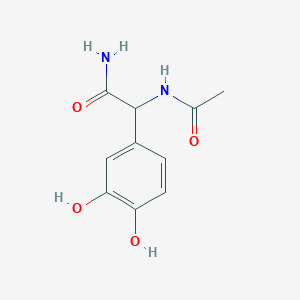
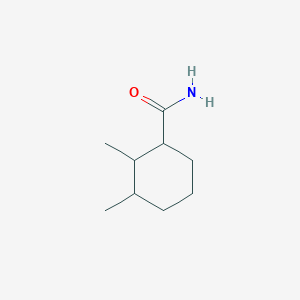
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
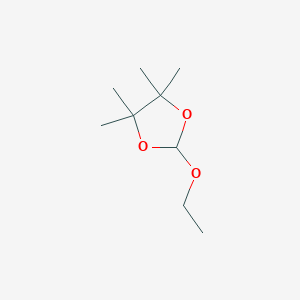
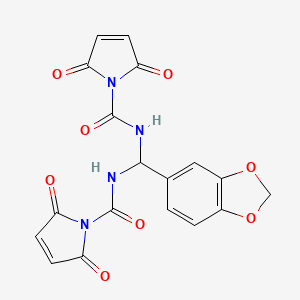
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
